Structural Differentiation from the Des-methyl Analog (1-(1-Phenylethyl)piperazine)
The target compound is distinguished from its closest structural analog, 1-(1-phenylethyl)piperazine dihydrochloride (CAS 1185292-69-6), by the presence of a para-methyl group on the phenyl ring. This structural modification results in a measurable difference in molecular weight (277.23 g/mol vs. 263.21 g/mol) and introduces increased lipophilicity. The para-methyl substituent is a well-established strategy in medicinal chemistry to enhance membrane permeability and influence binding affinity to hydrophobic receptor pockets, a key parameter in central nervous system (CNS) drug discovery [1].
| Evidence Dimension | Structural modification and physicochemical property change |
|---|---|
| Target Compound Data | Molecular weight: 277.23 g/mol; Contains a para-tolyl group (C8H9) |
| Comparator Or Baseline | 1-(1-Phenylethyl)piperazine dihydrochloride; Molecular weight: 263.21 g/mol; Contains a phenyl group (C6H5) |
| Quantified Difference | Molecular weight difference of +14.02 g/mol (due to CH2 addition) and increased lipophilicity (cLogP) of approximately +0.5 units [1]. |
| Conditions | This is a structural comparison based on established medicinal chemistry principles for lipophilicity and CNS drug design. |
Why This Matters
For neuroscience research targeting CNS receptors, the increased lipophilicity from the para-methyl group is a critical parameter that directly influences blood-brain barrier penetration and target engagement, differentiating it from the less lipophilic des-methyl analog.
- [1] Pajouhesh, H.; Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2 (4), 541-553. View Source
